molecular formula C21H26N4O3S B2612658 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-95-4

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2612658
CAS No.: 898345-95-4
M. Wt: 414.52
InChI Key: GVGARMLKIPVCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spiro compound, which is a bicyclic organic compound with rings of different sizes .


Physical and Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless liquid . It has a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Antitubercular Applications

A study on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) revealed its promise as an antitubercular drug candidate. This compound, showing structural similarities to the queried compound, highlights the potential of such molecules in treating tuberculosis. The research discussed the structural elucidation of BTZ043, emphasizing its unique conformation and rotational barrier, which could be pivotal in its biological activity against tuberculosis (Richter et al., 2022).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, eye protection, and face protection .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-3-16-22-20-25(23-16)19(26)18(29-20)17(15-6-4-14(2)5-7-15)24-10-8-21(9-11-24)27-12-13-28-21/h4-7,17,26H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGARMLKIPVCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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